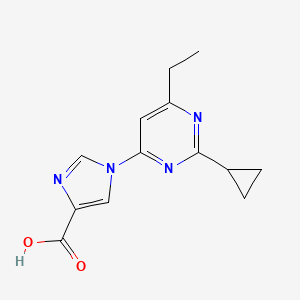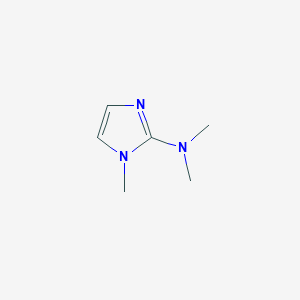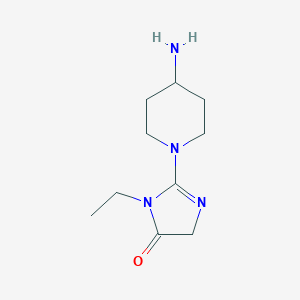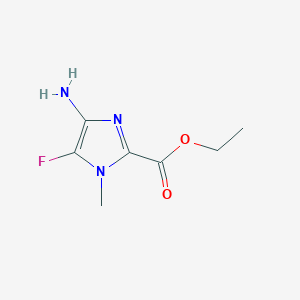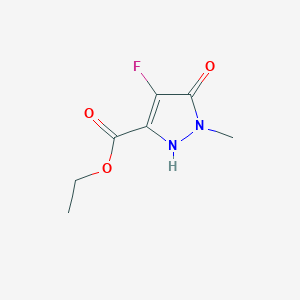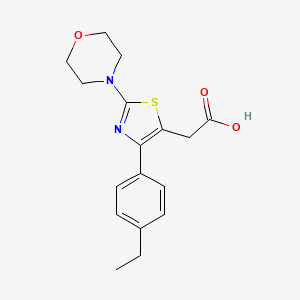
2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)essigsäure ist eine komplexe organische Verbindung, die einen Thiazolring, einen Morpholinring und eine ethylsubstituierte Phenylgruppe aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)essigsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Suzuki-Miyaura-Kupplung, eine weit verbreitete übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Methode wird aufgrund ihrer milden Reaktionsbedingungen und ihrer Toleranz gegenüber funktionellen Gruppen bevorzugt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können den Einsatz fortschrittlicher katalytischer Prozesse und optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die genauen Einzelheiten der industriellen Produktionsmethoden sind oft proprietär und können von Hersteller zu Hersteller variieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The morpholine ring can be introduced via nucleophilic substitution reactions. The ethylphenyl group is usually added through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)essigsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann die Verbindung in ihr entsprechendes Carbonsäurederivat umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der benzylischen Position auftreten und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Natriumdichromat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionsbedingungen können je nach gewünschtem Produkt variieren, beinhalten aber typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Oxidationsreaktionen Carbonsäuren ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)essigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Industrie: Verwendung bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann in verschiedenen chemischen Reaktionen je nach Bedingungen als Nukleophil oder Elektrophil wirken. Sein Thiazolring ist besonders reaktiv und ermöglicht es ihm, an einer Reihe chemischer Umwandlungen teilzunehmen .
Wirkmechanismus
The mechanism of action of 2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolderivate: Verbindungen wie Thiazol und seine Derivate haben eine ähnliche Kernstruktur und zeigen eine vergleichbare chemische Reaktivität.
Morpholinderivate: Diese Verbindungen haben einen Morpholinring und werden in verschiedenen chemischen und pharmazeutischen Anwendungen eingesetzt.
Einzigartigkeit
Was 2-(4-(4-Ethylphenyl)-2-morpholinothiazol-5-yl)essigsäure auszeichnet, ist die Kombination aus einem Thiazolring, einem Morpholinring und einer ethylsubstituierten Phenylgruppe.
Eigenschaften
Molekularformel |
C17H20N2O3S |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[4-(4-ethylphenyl)-2-morpholin-4-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-2-12-3-5-13(6-4-12)16-14(11-15(20)21)23-17(18-16)19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3,(H,20,21) |
InChI-Schlüssel |
PUVONRUYADXTGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)N3CCOCC3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794731.png)
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11794753.png)
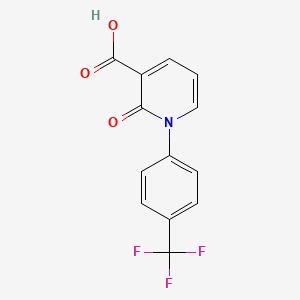
![3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11794759.png)
![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11794762.png)
